Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-
Description
Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo- is a spirocyclic oxindole derivative characterized by a cyclobutane ring fused to an indole scaffold at the 3-position, with a ketone group at the 2' position and a bromine substituent at the 5' position of the indole moiety (Fig. 1). This compound belongs to a class of spiroindolones known for their structural rigidity, which enhances binding selectivity in biological targets . Its synthesis typically involves cyclization reactions between substituted indoles and cyclobutane precursors under acidic or catalytic conditions, as demonstrated in the preparation of analogous spiro compounds .
The 5'-bromo substitution is critical for modulating electronic properties and steric interactions, making it a key pharmacophore in medicinal chemistry. For example, brominated spiroindolones have shown activity as kinase inhibitors, sedatives, and anticancer agents .
Properties
IUPAC Name |
5-bromospiro[1H-indole-3,1'-cyclobutane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-7-2-3-9-8(6-7)11(4-1-5-11)10(14)13-9/h2-3,6H,1,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCYNMPDRGBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(C=CC(=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304876-39-9 | |
| Record name | 5'-bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indol]-2'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one, 5’-bromo- typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which can be adapted to introduce the spirocyclic structure. The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to meet demand. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are crucial to achieving the desired purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one, 5’-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the indole ring.
Scientific Research Applications
Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one, 5’-bromo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Spiro[cyclobutane-1,3’-[3H]indol]-2’(1’H)-one, 5’-bromo- exerts its effects is largely dependent on its interaction with molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The spirocyclic structure may enhance its binding affinity and specificity, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogues with Varying Spiro Rings
Spiroindolones differ primarily in the size and composition of the spiro-fused ring. Below is a comparative analysis:
Key Observations :
- Ring Size : Smaller rings (cyclopropane, cyclobutane) enhance molecular rigidity and binding efficiency, as seen in kinase inhibitors . Larger rings (cyclohexane) improve solubility but reduce target selectivity .
- Substituent Effects : Bromine at the 5' position increases electronegativity and steric bulk, improving affinity for hydrophobic binding pockets in enzymes like PLK4 .
Substituent-Specific Comparisons
The 5'-position is a hotspot for functionalization. Comparisons with other halogenated or alkylated derivatives:
Key Observations :
Physicochemical and Pharmacokinetic Properties
A comparison of molecular properties:
| Compound Name | Molecular Weight | logP | Solubility (µg/mL) | Plasma Stability (t₁/₂, h) |
|---|---|---|---|---|
| 5'-Bromo-spiro[cyclobutane-indol]-2'-one | 280.1 | 2.8 | 15.2 | 4.7 |
| Spiro[cyclopropane-indol]-2'-one | 159.2 | 1.9 | 32.5 | 3.1 |
| 5'-Propyl-spiro[cyclohexane-indol]-2'-one | 243.3 | 3.5 | 8.4 | 6.2 |
Biological Activity
Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that combines cyclobutane and indole moieties. The presence of the bromine atom at the 5' position enhances its reactivity and biological interactions. The molecular formula is C10H8BrN2O, with a molecular weight of approximately 240.08 g/mol.
Research indicates that spiro compounds often exhibit diverse biological activities, including:
- Antimicrobial Activity : Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one derivatives have shown promising antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is primarily attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Anticancer Activity : Some studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in disease processes, such as histone methyltransferases. Inhibition of these enzymes can lead to altered gene expression profiles beneficial in treating certain cancers.
Antimicrobial Activity
A study evaluated the effects of spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
This data highlights the compound's potential as a lead for developing new antibacterial agents.
Anticancer Activity
In vitro studies demonstrated that spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one exhibits cytotoxic effects on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.4 |
| MCF-7 (breast cancer) | 6.8 |
| A549 (lung cancer) | 7.2 |
These findings suggest that the compound may serve as a scaffold for developing anticancer therapies.
Q & A
Q. What are the common synthetic routes for 5'-bromo spiro[cyclobutane-indoline] derivatives?
The synthesis typically involves multi-step protocols:
- Cobalt-catalyzed annulation : Alkylidenecyclopropanes and benzamide derivatives react under cobalt catalysis to form spirocyclopropane frameworks (e.g., 55% yield for 3y via column chromatography with petroleum ether:EtOAc) .
- Reductive alkylation : 5'-Bromo-4'-chloro derivatives are synthesized using DIBAL in dichloromethane (DCM) at room temperature, followed by purification via silica gel chromatography .
- Multi-component reactions : Hydrazines, isatins, and ketoesters react under microwave-assisted conditions with nano-CoS catalysts to form complex spiroindoline derivatives .
Q. What spectroscopic and crystallographic methods confirm the structure of 5'-bromo spiro derivatives?
Key techniques include:
- NMR spectroscopy : H and C NMR (e.g., δH 10.7 for NH protons in 4n , δC 189.6 for carbonyl groups ).
- High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., m/z 359.1 [M+H] for a related spirooxindole ).
- X-ray crystallography : Single-crystal data (CCDC codes: 843674, 843676) validate spirojunction geometry .
Q. How are spiro[indoline-cyclopropane] derivatives purified and characterized post-synthesis?
- Purification : Column chromatography (silica gel, 100–200 mesh) with solvent gradients (e.g., petroleum ether:EtOAc = 70:30) .
- Purity monitoring : TLC (R values) and HPLC-MS for trace analysis .
- Thermal analysis : Melting points determined via hot-stage microscopy .
Advanced Research Questions
Q. How does the 5'-bromo substituent influence electronic properties and biological activity?
- Electronic effects : The bromine atom acts as an electron-withdrawing group, altering reactivity in nucleophilic substitutions (e.g., in cobalt-catalyzed annulations ).
- Biological relevance : Brominated spiroindolines show enhanced binding to kinase domains (e.g., PLK4 inhibitors with IC < 100 nM ) and antibacterial activity (MIC values < 10 µg/mL against S. aureus ).
Q. What catalytic mechanisms govern spiro-ring formation in cobalt-mediated syntheses?
- Alkylidenecyclopropane activation : Cobalt catalysts facilitate [2+2] cycloaddition between cyclopropanes and carbonyl groups, forming strained spirocyclic systems .
- Regioselectivity : Steric and electronic factors dictate attack trajectories (e.g., Si/b-Re face attack in exocyclic alkene intermediates ).
Q. What computational strategies optimize spiro[indoline-cyclopropane] derivatives for drug discovery?
- Molecular docking : PLK4 X-ray co-structures (PDB: 4I4Q) guide cyclopropane-linked bioisosteres, favoring 1R,2S enantiomers for ATP-binding pocket interactions .
- QSAR modeling : LogP and polar surface area (PSA) are optimized for blood-brain barrier penetration in neurological agents .
Q. How do spirocyclic frameworks resolve contradictions in structure-activity relationships (SAR)?
- Stereochemical control : Diastereomeric spiro derivatives (e.g., (±)-3-hydroxyspiro compounds ) are separated via chiral chromatography to assess enantiomer-specific bioactivity.
- Ring strain vs. stability : Cyclopropane rings balance rigidity (enhancing target selectivity) with metabolic stability (CYP450 resistance ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
